N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide
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Overview
Description
N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide is a synthetic peptide compound composed of three amino acids: N-acetyl-L-tryptophan, L-tryptophan, and L-alaninamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, N-acetyl-L-tryptophan, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-tryptophan, is coupled to the deprotected amine group using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of L-alaninamide.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The indole rings in the tryptophan residues can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Substitution reactions can occur at the amine or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole rings can lead to the formation of oxindole derivatives.
Scientific Research Applications
N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties
Industry: It is used in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of the neurokinin-1 receptor (NK-1R), disrupting the binding of substance P and providing neuroprotective effects . Additionally, it inhibits cytochrome c, exerting antioxidant and anti-inflammatory effects by inhibiting the expression of interleukin-1β and the activation of caspase-1 .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: A simpler derivative with similar neuroprotective and anti-inflammatory properties.
L-tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
L-alaninamide:
Uniqueness
N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development.
Properties
CAS No. |
850833-06-6 |
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Molecular Formula |
C27H30N6O4 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C27H30N6O4/c1-15(25(28)35)31-26(36)24(12-18-14-30-22-10-6-4-8-20(18)22)33-27(37)23(32-16(2)34)11-17-13-29-21-9-5-3-7-19(17)21/h3-10,13-15,23-24,29-30H,11-12H2,1-2H3,(H2,28,35)(H,31,36)(H,32,34)(H,33,37)/t15-,23-,24-/m0/s1 |
InChI Key |
BGCQMMXCFIJMPR-MRDSIPGCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
Origin of Product |
United States |
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